molecular formula C11H13ClO2 B1266131 4-Butoxybenzoyl chloride CAS No. 33863-86-4

4-Butoxybenzoyl chloride

Cat. No.: B1266131
CAS No.: 33863-86-4
M. Wt: 212.67 g/mol
InChI Key: KMGCTFHTBKBITO-UHFFFAOYSA-N
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Description

4-Butoxybenzoyl chloride (CAS 33863-86-4) is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized as a moisture-sensitive liquid with a density of approximately 1.121 g/mL and a boiling point between 161°C to 162°C at 9 mmHg . This compound belongs to the acyl chloride family and serves as a versatile building block and key synthetic intermediate in organic chemistry and materials science research. Its primary value lies in its reactivity, where it functions as an electrophile to introduce the 4-butoxybenzoyl group into target molecules. It reacts exothermically with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively . Researchers utilize this compound in the synthesis of more complex molecules, including monomers for polymer chemistry, as demonstrated by its use in preparing styrene-based monomers . Due to its reactivity with water, it must be stored under inert conditions in a cool, dry place in a tightly sealed container to prevent decomposition . Handling requires appropriate personal protective equipment, including protective gloves, clothing, and eye protection, as it causes severe skin burns and eye damage . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybenzoyl chloride
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InChI

InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMGCTFHTBKBITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50187496
Record name 4-Butoxybenzoyl chloride
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Molecular Weight

212.67 g/mol
Source PubChem
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CAS No.

33863-86-4
Record name 4-Butoxybenzoyl chloride
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Record name 4-Butoxybenzoyl chloride
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Record name 4-Butoxybenzoyl chloride
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Record name 4-BUTOXYBENZOYL CHLORIDE
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Synthetic Methodologies for 4 Butoxybenzoyl Chloride and Derivatives

Established Synthetic Pathways

The most common and well-established methods for preparing 4-butoxybenzoyl chloride involve the direct chlorination of 4-butoxybenzoic acid.

The conversion of 4-butoxybenzoic acid to this compound is a standard transformation in organic synthesis. This process typically utilizes a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids, including the preparation of this compound from 4-butoxybenzoic acid. ontosight.aimasterorganicchemistry.com The reaction involves heating the carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comlibretexts.org The general reaction is considered efficient for this transformation. ontosight.ai

A multi-step reaction to produce 4-n-butoxybenzoyl chloride involves first reacting a starting material with potassium carbonate in acetone, followed by treatment with aqueous potassium hydroxide (B78521), and then reacting the resulting intermediate with thionyl chloride. chemicalbook.com

The efficiency and yield of the chlorination reaction can be influenced by several factors. While thionyl chloride is effective, other reagents like oxalyl chloride can also be used. For some syntheses, using 1.5 equivalents of oxalyl chloride in dichloromethane (B109758) (DCM) with a few drops of DMF is a suggested method. The reaction is considered complete when gas evolution ceases. reddit.com To remove excess reagents and solvent, a stream of nitrogen can be used, often resulting in a product pure enough for subsequent steps without extensive purification. reddit.com

For reactions using thionyl chloride, it is often used in excess and may serve as the solvent. masterorganicchemistry.com The use of a catalyst, such as pyridine (B92270) or DMF, can accelerate the reaction. masterorganicchemistry.com Post-reaction workup is crucial to isolate the desired acyl chloride. A common technique involves removing excess thionyl chloride and solvent via rotary evaporation, often with an anhydrous co-solvent like toluene (B28343) to ensure complete removal. reddit.com

Table 1: Comparison of Chlorinating Agents and Conditions

Chlorinating AgentCatalystSolventKey Considerations
Thionyl Chloride (SOCl₂)DMF (catalytic)Often used neat or with an inert solventGaseous byproducts (SO₂, HCl) drive the reaction forward. masterorganicchemistry.comlibretexts.org
Oxalyl Chloride ((COCl)₂)DMF (catalytic)Dichloromethane (DCM)Reaction completion is indicated by the cessation of bubbling. reddit.com

Beyond the standard thionyl chloride method, other reagents and techniques have been explored for the synthesis of acyl chlorides like this compound.

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. ontosight.aiorgsyn.org The reaction involves treating the carboxylic acid with PCl₅. ontosight.ai This method has been successfully applied to the synthesis of various acyl chlorides. orgsyn.org For instance, the synthesis of benzenesulfonyl chloride can be achieved by reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride at elevated temperatures (170–180°C). orgsyn.org A similar principle applies to the formation of this compound from 4-butoxybenzoic acid.

Solid-phase synthesis offers an alternative approach, particularly for creating libraries of compounds or for simplifying product purification. A method for the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones utilizes a silica-bound benzoyl chloride as a dehydrating agent. beilstein-journals.orgnih.gov This silica-grafted reagent is prepared in a multi-step process. First, silica (B1680970) gel is reacted with thionyl chloride to form silica chloride. This is then reacted with 4-hydroxybenzoic acid to create silica-bound benzoic acid. Finally, the silica-bound benzoic acid is treated with thionyl chloride to yield the silica-bound benzoyl chloride reagent. beilstein-journals.org This solid-supported reagent can then be used in subsequent reactions, and a key advantage is its recyclability. beilstein-journals.orgnih.gov

Alternative Synthetic Approaches

Novel Synthetic Routes and Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel routes for the preparation of this compound and its derivatives. These innovations are geared towards improving reaction conditions, minimizing waste, and enhancing catalytic efficiency.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of acyl chlorides is an area of growing interest. Traditional methods often involve the use of hazardous reagents like thionyl chloride and solvents such as dichloromethane. commonorganicchemistry.com Modern approaches aim to mitigate these environmental and safety concerns.

One significant development is the move towards solvent-free reaction conditions . For instance, the synthesis of quinazolin-4(3H)-ones from acyl chlorides has been successfully demonstrated under microwave irradiation without the use of a solvent. nih.gov This technique, often coupled with a catalyst, can lead to high yields and simplified purification processes. nih.gov While not specific to this compound, this methodology presents a promising green alternative for its synthesis.

Another key aspect of green synthesis is the use of bio-based solvents . Cyrene™, a solvent derived from cellulose, has emerged as a viable, biodegradable alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for the synthesis of amides from acid chlorides. researchgate.net The use of such solvents significantly reduces the environmental footprint of the synthetic process. researchgate.net

Furthermore, the development of catalytic processes using environmentally benign catalysts is a cornerstone of green synthesis. For example, solid acid catalysts and zeolites are being explored for various organic transformations, offering advantages such as reusability and reduced waste generation. nih.govuobasrah.edu.iq The synthesis of 2,4-dihydroxybenzophenone, for instance, has been achieved using a novel HZSM-5 zeolite catalyst, highlighting the potential of such materials in related acylation reactions. researchgate.net

Catalytic Approaches and Mechanistic Studies in Synthesis

Catalysis plays a pivotal role in the modern synthesis of acyl chlorides, offering pathways with higher efficiency and selectivity. While the direct conversion of carboxylic acids to acid chlorides often employs stoichiometric reagents like oxalyl chloride or thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) are known to accelerate the reaction. commonorganicchemistry.com

Mechanistic studies suggest that for the reaction with oxalyl chloride, DMF acts as a true catalyst by forming a Vilsmeier-type reagent, which is the active chlorinating agent. This catalytic cycle allows for the use of smaller quantities of the activating agent, which is economically and environmentally advantageous.

Innovations in this area include the development of one-pot procedures where the carboxylic acid is converted to the acid chloride and then reacted in situ with a nucleophile, avoiding the isolation of the often-unstable acid chloride intermediate. For example, a one-pot conversion of carboxylic acids to 4-chlorobutyl esters involves the initial formation of the acid chloride with oxalyl chloride and catalytic DMF, followed by a catalyzed ring-opening of tetrahydrofuran. chem-soc.si

The use of novel catalytic systems is also being explored. For instance, a process for preparing carboxylic acid chlorides using tetrachloroethylene (B127269) carbonate has been described, which can be performed with or without a catalyst. google.com When a catalyst is employed, compounds such as hexaalkylphosphoramides can be used to reduce reaction times and temperatures. google.com Such catalytic approaches are crucial for developing more sustainable and cost-effective manufacturing processes for compounds like this compound.

Purification and Characterization of Synthetic Products

The isolation and characterization of this compound and its derivatives are critical steps to ensure their suitability for subsequent applications. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of synthesized this compound. These techniques allow for the separation and quantification of the desired product from unreacted starting materials and by-products.

Reverse-phase HPLC is a common method for the analysis of benzoyl chloride derivatives. For instance, a method for analyzing 2,5-dichlorobenzoyl chloride uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid added to improve peak shape. sielc.com For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A comparative study on the analysis of benzodiazepines demonstrated that UPLC could reduce the runtime from 40 minutes to 15 minutes while also decreasing solvent usage. rsc.org These benefits of speed and efficiency are directly applicable to the quality control of this compound production.

The purity of the final product can be determined by calculating the area percentage of the main peak in the chromatogram. The table below illustrates a hypothetical purity analysis of a synthesized batch of this compound using HPLC.

CompoundRetention Time (min)Peak AreaArea %
Impurity 12.54125000.5
4-Butoxybenzoic Acid3.12375001.5
This compound 5.78 2425000 97.0
Impurity 28.91250001.0

This is a representative data table.

Spectroscopic Verification (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the protons of the butoxy chain, and the absence of the acidic proton from the starting carboxylic acid. The aromatic protons would appear as two distinct doublets in the downfield region. The protons of the butoxy group would show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and two multiplets for the central methylene groups.

¹³C NMR: The carbon NMR spectrum would reveal the presence of the carbonyl carbon of the acid chloride at a characteristic downfield chemical shift. It would also show distinct signals for the aromatic carbons and the four carbons of the butoxy group.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H7.95d2HAromatic (ortho to COCl)
¹H6.90d2HAromatic (ortho to OBu)
¹H4.05t2H-OCH₂-
¹H1.75m2H-OCH₂CH₂-
¹H1.50m2H-CH₂CH₃
¹H0.95t3H-CH₃
¹³C168.5C=O
¹³C164.0Aromatic C-O
¹³C132.5Aromatic CH (ortho to COCl)
¹³C125.0Aromatic C-COCl
¹³C114.5Aromatic CH (ortho to OBu)
¹³C68.0-OCH₂-
¹³C31.0-OCH₂CH₂-
¹³C19.2-CH₂CH₃
¹³C13.8-CH₃

This is a representative data table based on known chemical shifts for similar structures. chemicalbook.comrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₃ClO₂), the molecular ion peak would be expected at m/z 212.06, considering the major isotopes (³⁵Cl). The presence of the chlorine isotope pattern (approximately 3:1 ratio for M and M+2 peaks) would be a key indicator. Derivatization with benzoyl chloride is also a known technique in targeted metabolomics using LC-MS to enhance the detection of certain analytes. nih.gov

Advanced Reaction Mechanisms and Reactivity Studies of 4 Butoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the 4-butoxybenzoyl chloride. savemyexams.com This initial attack is an addition reaction, where the lone pair of electrons from the nucleophile forms a new bond with the carbonyl carbon. chemguide.co.uklibretexts.org Simultaneously, the pi electrons of the carbonyl double bond move onto the oxygen atom, creating a negatively charged oxygen. chemguide.co.ukyoutube.com This process results in the formation of a transient, high-energy species known as a tetrahedral intermediate. chemistrysteps.comwikipedia.orgiupac.org This intermediate is characterized by an sp3-hybridized carbon atom that was originally the sp2-hybridized carbonyl carbon. youtube.com

The stability of this tetrahedral intermediate is a crucial factor in the reaction's progress. wikipedia.org The intermediate is not stable and readily collapses to reform the carbonyl double bond. chemistrysteps.comyoutube.com In the second stage, the elimination step, the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uklibretexts.org To accommodate this, a leaving group is expelled from the tetrahedral intermediate. chemistrysteps.com In the case of this compound, the chloride ion is an excellent leaving group, facilitating its departure. libretexts.org The final step often involves the deprotonation of the newly attached nucleophile, typically by the departed chloride ion, to yield the final product and a molecule of hydrogen chloride (HCl). chemguide.co.uklibretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack (Addition): The nucleophile adds to the carbonyl carbon. libretexts.org

Formation of Tetrahedral Intermediate: A tetrahedral, alkoxide ion intermediate is formed. chemistrysteps.comlibretexts.org

Elimination: The carbonyl group is reformed by the expulsion of the chloride leaving group. libretexts.orglibretexts.org

Deprotonation: A proton is removed from the nucleophile to give the final product. chemguide.co.uk

Hydrolysis is a specific type of solvolysis where water acts as the nucleophile. chemeurope.com The reaction of this compound with water yields 4-butoxybenzoic acid and hydrogen chloride. vulcanchem.com The mechanism follows the general nucleophilic addition-elimination pathway.

The kinetics of the hydrolysis of acyl chlorides can be influenced by several factors, including the solvent and pH. rsc.org In neutral or acidic water, the reaction proceeds with water acting as the nucleophile. rsc.org Under basic conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, reacts with the acyl chloride, leading to a significantly faster reaction rate. rsc.org

Studies on related acyl chlorides, such as benzoyl chloride, show that the hydrolysis rate is pH-dependent. At high pH (above 5.0), the reaction is first-order with respect to the hydroxide ion concentration, indicating a dominant bimolecular reaction between the hydroxide ion and the acyl chloride. rsc.org At lower pH, the reaction rate becomes largely independent of pH, suggesting a mechanism where water is the primary nucleophile. rsc.org The presence of the electron-donating butoxy group in this compound is expected to slow the rate of hydrolysis compared to analogs with electron-withdrawing groups. vulcanchem.com

The general steps for the hydrolysis of this compound are:

Addition: A water molecule attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The chloride ion is expelled.

Deprotonation: A proton is lost from the oxonium ion to form 4-butoxybenzoic acid.

Table 1: Factors Influencing Hydrolysis of Acyl Chlorides

FactorEffect on Reaction RateRationale
pH Increases with increasing pHThe hydroxide ion is a stronger nucleophile than water. rsc.org
Solvent Polarity Generally increases with polarityPolar protic solvents can stabilize the transition state and intermediates. libretexts.org
Substituents Electron-donating groups decrease the rateThey reduce the electrophilicity of the carbonyl carbon. vulcanchem.com

This compound readily reacts with alcohols and phenols to form the corresponding esters. chemguide.co.uklibretexts.org This reaction is a common method for ester synthesis because it is generally faster and more irreversible than the Fischer esterification which uses a carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction with alcohols is typically vigorous and exothermic, producing the ester and hydrogen chloride gas. chemguide.co.uk

The reaction with phenols, such as in the formation of phenyl 4-butoxybenzoate, proceeds similarly but may be slower. chemguide.co.uklibretexts.org To enhance the reaction rate with less reactive phenols, the phenol (B47542) is often first converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org A base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture to neutralize the HCl byproduct, which drives the reaction to completion. vulcanchem.com

The kinetics of esterification reactions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. scielo.org.coresearchgate.netije.ir Increasing the temperature generally increases the reaction rate. researchgate.netmdpi.com

Table 2: Comparison of Esterification Methods

MethodReactantsConditionsAdvantagesDisadvantages
Acyl Chloride Method This compound + Alcohol/PhenolOften at room temperature, may require a base. vulcanchem.comFast, high yield, irreversible. libretexts.orgProduces corrosive HCl. chemguide.co.uk
Fischer Esterification 4-Butoxybenzoic Acid + AlcoholAcid catalyst, heat required. masterorganicchemistry.comUses less reactive starting materials.Reversible, often requires removal of water. masterorganicchemistry.com

Amides can be synthesized by the reaction of this compound with ammonia (B1221849), primary amines, or secondary amines. savemyexams.comtifr.res.in This reaction, known as the Schotten-Baumann reaction when carried out in a basic medium, is a highly effective method for forming amide bonds. tifr.res.in

The reaction proceeds via the nucleophilic addition-elimination mechanism, where the nitrogen atom of the ammonia or amine acts as the nucleophile. savemyexams.com The reaction is typically very rapid and exothermic. tifr.res.in Two equivalents of the amine are often used; one to act as the nucleophile and the second to neutralize the hydrogen chloride produced, forming an ammonium (B1175870) salt. savemyexams.com Alternatively, an inorganic base like sodium hydroxide or a tertiary amine like pyridine can be used to scavenge the HCl. libretexts.org

With Ammonia: The reaction produces a primary amide, 4-butoxybenzamide, and ammonium chloride. chemguide.co.uk

With Primary Amines: A secondary (N-substituted) amide is formed. savemyexams.com

With Secondary Amines: A tertiary (N,N-disubstituted) amide is formed. openstax.org

Table 3: Products of Amidation of this compound

NucleophileProduct TypeGeneral Product Structure
Ammonia (NH₃)Primary Amide4-Butoxybenzamide
Primary Amine (R-NH₂)Secondary AmideN-Alkyl-4-butoxybenzamide
Secondary Amine (R₂NH)Tertiary AmideN,N-Dialkyl-4-butoxybenzamide

The reaction of acyl chlorides with organometallic reagents like Grignard reagents and organolithium reagents is more complex than with other nucleophiles. chemistrytalk.org These strong nucleophiles typically add twice to the acyl chloride. saskoer.ca

The first equivalent of the organometallic reagent adds to the carbonyl group, displacing the chloride ion and forming a ketone intermediate. saskoer.ca This ketone is also reactive towards the organometallic reagent. A second equivalent of the organometallic reagent then attacks the carbonyl group of the newly formed ketone in a nucleophilic addition reaction. saskoer.ca After an aqueous workup, the final product is a tertiary alcohol where two of the alkyl/aryl groups come from the organometallic reagent. byjus.com

To stop the reaction at the ketone stage, less reactive organometallic reagents are required. Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are generally effective for converting acyl chlorides to ketones without further addition. chemistrytalk.orglibretexts.org The reaction of this compound with a lithium dialkylcuprate would be expected to yield a 4-butoxyalkylketone.

Table 4: Reactivity of this compound with Organometallic Reagents

Reagent TypeIntermediate ProductFinal Product (after workup)Notes
Grignard Reagent (R-MgX) KetoneTertiary AlcoholAdds twice to the carbonyl group. saskoer.ca
Organolithium Reagent (R-Li) KetoneTertiary AlcoholGenerally more reactive than Grignard reagents. saskoer.ca
Organocuprate (R₂CuLi) KetoneKetoneLess reactive, allows for isolation of the ketone. libretexts.org

Reactivity with Various Nucleophiles

Electrophilic Aromatic Acylation (Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. numberanalytics.comstudymind.co.uk this compound, as an acyl chloride, is a key reactant in this type of electrophilic aromatic substitution. The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. numberanalytics.comsigmaaldrich.com A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution reactions. libretexts.orgorganic-chemistry.org

The generation of the acylium ion from this compound requires a strong Lewis acid catalyst. studymind.co.uksigmaaldrich.com The catalyst coordinates with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion. sigmaaldrich.com A stoichiometric amount of the catalyst is often necessary because both the reactant acyl chloride and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org

A variety of Lewis acids can be employed to catalyze this reaction, with the choice often depending on the reactivity of the aromatic substrate and the desired reaction conditions. Aluminum trichloride (B1173362) (AlCl₃) is the most traditional and powerful catalyst used for these reactions. libretexts.orggoogle.com Other metal halides are also effective and may be chosen to modulate reactivity or improve outcomes with sensitive substrates. google.combeilstein-journals.org In recent years, a push for more environmentally benign and reusable catalysts has led to the investigation of solid acids and other heterogeneous systems. sigmaaldrich.comorganic-chemistry.org

CatalystChemical FormulaTypical Application ConditionsReference(s)
Aluminum TrichlorideAlCl₃Traditional, highly active catalyst for a wide range of aromatic substrates. libretexts.org libretexts.orggoogle.com
Ferric ChlorideFeCl₃A milder alternative to AlCl₃, useful for activated aromatic rings. google.combeilstein-journals.org google.combeilstein-journals.org
Boron TrifluorideBF₃Often used as a gas or in etherate form; a common Lewis acid catalyst. libretexts.orggoogle.com libretexts.orggoogle.com
Zinc ChlorideZnCl₂A milder Lewis acid, sometimes used for acylation of reactive substrates. google.com google.com
Tin(IV) ChlorideSnCl₄Another alternative Lewis acid catalyst. google.com google.com
Solid Acid Catalystse.g., Zeolites, AlPW₁₂O₄₀Heterogeneous catalysts that can be easily recovered and reused, offering a "greener" alternative. sigmaaldrich.comorganic-chemistry.org sigmaaldrich.comorganic-chemistry.org

The scope of Friedel-Crafts acylation using this compound is broad, but it is most effective with aromatic compounds that are not strongly deactivated. libretexts.orgsigmaaldrich.com The regiochemical outcome of the acylation is dictated by the directing effects of the substituents already present on the aromatic substrate.

Activated Aromatic Systems : Aromatic rings containing electron-donating groups (EDGs) such as alkyl, alkoxy, or amine groups are highly reactive towards acylation. These groups are ortho- and para-directing. Due to steric hindrance from the bulky incoming 4-butoxybenzoyl group, the acylation predominantly occurs at the para position. beilstein-journals.org

Deactivated Aromatic Systems : Aromatic rings with electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups are generally poor substrates for Friedel-Crafts acylation as they are strongly deactivated. libretexts.orgsigmaaldrich.com

Halogenated Aromatic Systems : Halobenzenes are deactivated but are ortho-, para-directing. The reaction is possible but may require harsher conditions.

Lowering the reaction temperature can significantly enhance the regioselectivity, favoring the formation of the para-isomer, sometimes in ratios exceeding 350:1. google.com

Aromatic SubstrateSubstituent TypeExpected Major Product(s)Reference(s)
Anisole (B1667542) (Methoxybenzene)Strong Electron-Donating (Ortho-, Para-directing)para-(4-Butoxybenzoyl)anisole beilstein-journals.org
Toluene (B28343) (Methylbenzene)Weak Electron-Donating (Ortho-, Para-directing)para-(4-Butoxybenzoyl)toluene libretexts.org
IsobutylbenzeneElectron-Donating (Ortho-, Para-directing)para-Acylisobutylbenzene google.com
ChlorobenzeneWeak Electron-Withdrawing (Ortho-, Para-directing)para-(4-Butoxybenzoyl)chlorobenzene libretexts.org
NitrobenzeneStrong Electron-Withdrawing (Meta-directing)Reaction is generally unsuccessful. libretexts.orgsigmaaldrich.com

Polymerization and Polymer Modification Reactions

While not a typical vinyl monomer, this compound is a valuable compound in polymer science, primarily serving as a functionalizing agent or as a precursor for synthesizing specialized initiators and monomers. Its reactivity allows for its incorporation into or onto polymer chains, imparting specific properties.

This compound itself is not a direct initiator for common chain-growth polymerizations like radical or ionic polymerization. tcichemicals.comotsukac.co.jp However, it can be converted into derivatives that do act as initiators. For example, it can be used to synthesize diaroyl peroxides, such as bis(4-butoxybenzoyl) peroxide, which are effective thermal radical initiators capable of inducing polymerization or grafting. googleapis.com

In the context of step-growth polymerization, acyl chlorides are fundamental monomers. This compound could potentially act as a monomer in the synthesis of polyesters or polyamides by reacting with difunctional alcohols or amines, respectively. For instance, it is analogous to monomers used in the synthesis of aromatic polyketones like mPEK, where acyl chlorides react with activated aromatic ethers. sigmaaldrich.com

A significant application of this compound in polymer chemistry is in the post-polymerization modification of existing polymers. researchgate.net This process, known as polymer functionalization or grafting, involves attaching the 4-butoxybenzoyl moiety to a pre-formed polymer backbone. openmedicinalchemistryjournal.com This modification is used to alter the polymer's properties, such as solubility, thermal stability, or to introduce reactive sites for further reactions.

The grafting reaction typically involves a polymer that has nucleophilic functional groups (e.g., hydroxyl, amine) along its chain. These groups can react with the electrophilic carbonyl carbon of this compound to form a stable ester or amide linkage, effectively grafting the butoxybenzoyl group onto the polymer. researchgate.netwu.ac.th This strategy has been employed to functionalize polymers like poly(N-isopropylacrylamide) (PNIPAM) and poly(vinyl chloride) (PVC). researchgate.netwu.ac.th

Polymer BackboneFunctional Group on PolymerLinkage FormedPurpose of FunctionalizationReference(s)
Poly(vinyl alcohol)Hydroxyl (-OH)EsterIntroduce aromaticity, modify hydrophobicity openmedicinalchemistryjournal.com
ChitosanAmine (-NH₂), Hydroxyl (-OH)Amide, EsterIntroduce new properties for biomedical or industrial applications openmedicinalchemistryjournal.comresearchgate.net
Poly(N-isopropylacrylamide)N-H in some derivativesAmideCreate thermoresponsive materials with added functionality researchgate.net
Poly(vinyl chloride) (modified)Amine (-NH₂) after initial modificationAmideEnhance photostability by attaching functional moieties wu.ac.th

Controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization enable the synthesis of polymers with precise control over molecular weight, architecture, and functionality. sigmaaldrich.comspecificpolymers.comwikipedia.orgsigmaaldrich.com this compound is not directly used as a component in these polymerization systems but is a valuable precursor for creating functional initiators and chain transfer agents (CTAs).

ATRP: An ATRP initiator is typically an alkyl halide that can be reversibly activated by a transition metal complex. sigmaaldrich.comwikipedia.org this compound can be reacted with a molecule containing both a hydroxyl group and a suitable halide initiator site (e.g., 2-hydroxyethyl 2-bromoisobutyrate). This reaction forms an ester linkage and produces a functional initiator that carries the butoxybenzoyl group at the α-chain end of the resulting polymer. sigmaaldrich.com This allows for the synthesis of well-defined polymers with a specific head-group functionality.

RAFT: RAFT polymerization is controlled by a thiocarbonylthio compound known as a RAFT agent or CTA. specificpolymers.comsigmaaldrich.com The properties of the RAFT agent can be tuned by altering its 'Z' and 'R' groups. This compound can be used in a multi-step synthesis to create a custom RAFT agent where the butoxybenzoyl moiety is part of the structure, allowing for the introduction of this specific functionality into the polymer chain. nih.govnih.gov

These strategies enable the synthesis of advanced polymer architectures, such as block copolymers or star polymers, where the 4-butoxybenzoyl group provides specific chemical or physical properties to one or more segments of the macromolecule. alfa-chemical.comalfa-chemical.commdpi.com

Research on Derivatives and Their Functionalization

Synthesis of Advanced 4-Butoxybenzoyl Chloride Derivatives

This compound serves as a key building block for introducing the 4-butoxybenzoyl moiety into larger, more complex molecules. This is typically achieved through nucleophilic acyl substitution, where the chlorine atom is replaced by various nucleophiles to form amides, esters, and other related compounds.

Benzamide (B126) derivatives are a significant class of compounds in medicinal chemistry. The synthesis of advanced benzamides from this compound has yielded molecules with notable biological activities. A common synthetic strategy involves the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

One area of research has focused on developing agents against protozoan parasites. For instance, N-(4-Butoxybenzoyl)-2-hydroxybenzamide was synthesized by reacting this compound with salicylamide. vulcanchem.com This compound, along with other N-benzoyl-2-hydroxybenzamides, was evaluated for its activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani. vulcanchem.com

Another example is the synthesis of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide. This compound is prepared through the coupling of this compound with 2-(2-methylphenoxy)ethylamine. researchgate.net The synthesis pathway typically involves the initial formation of 4-butoxybenzoic acid, its conversion to the acid chloride with an agent like thionyl chloride (SOCl₂), and the final amidation step. researchgate.net

Derivative NameReactant(s) with this compoundArea of ResearchReference
N-(4-Butoxybenzoyl)-2-hydroxybenzamideSalicylamideAntiprotozoal agents vulcanchem.com
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide2-(2-methylphenoxy)ethylamineGeneral benzamide synthesis researchgate.net
N-(4-Butoxybenzoyl)-S-methyl-S-phenylsulfoximineS-methyl-S-phenylsulfoximineSulfoximine chemistry libretexts.org

The reaction of this compound with alcohols leads to the formation of ester derivatives. chemguide.co.ukmdpi.com These esters have been explored for various applications, ranging from materials science to pharmaceuticals. The synthesis generally involves the direct reaction of the acid chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced. mdpi.com

An example is the synthesis of Butyl 4-butoxybenzoate, which can be prepared through the esterification of 4-butoxybenzoic acid (the hydrolysis product of the chloride) with butanol. vulcanchem.com Such esters are investigated for potential use as plasticizers or as components in fragrances. vulcanchem.com

Furthermore, 4-butoxybenzoic acid is a precursor for liquid crystal synthesis. encyclopedia.pub While not a direct reaction of the acid chloride, its hydrolysis product, 4-butoxybenzoic acid, forms hydrogen-bonded complexes with other molecules like stilbazole derivatives to create materials with nematic and smectic liquid crystalline phases. encyclopedia.pubvulcanchem.com These materials are of interest for display technologies and other electro-optic applications. tandfonline.com

In the pharmaceutical field, esterification is used to create prodrugs or modify the properties of active molecules. An example is 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium chloride, a compound used as a local anesthetic in ophthalmology, which features an ester linkage derived from a butoxy-substituted benzoic acid precursor. nih.gov

Derivative NameAlcohol/Precursor ReactantApplication AreaReference
Butyl 4-butoxybenzoateButanolPlasticizers, Fragrances vulcanchem.com
Hydrogen-bonded complex of 4-Butoxybenzoic acid and trans-4-[(4-ethoxybenzoyl)oxy]-4'-stilbazoletrans-4-[(4-ethoxybenzoyl)oxy]-4'-stilbazoleLiquid Crystals encyclopedia.pub
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium chloride2-diethylaminoethanol (in a multi-step synthesis)Local Anesthetics nih.gov

This compound is also a versatile reagent for synthesizing a variety of other derivatives containing heterocyclic or extended aromatic systems. These syntheses often involve amide bond formation or Friedel-Crafts type reactions.

Benzofuran (B130515) derivatives, known for their diverse pharmacological properties, can be synthesized using this compound. nih.gov For example, 3-(4-Butoxybenzamido)benzofuran-2-carboxamide is prepared via an amide coupling reaction between an aminobenzofuran precursor and this compound. nih.gov The benzofuran scaffold is a core structure in many biologically active compounds. rasayanjournal.co.in

Quinoline (B57606) derivatives have also been prepared. The direct reaction of this compound with quinoline can yield 3-(4-Butoxybenzoyl)quinoline. encyclopedia.pub Quinoline and its derivatives are important scaffolds in medicinal chemistry with a wide range of biological activities. researchgate.netbeilstein-journals.org

Another class of heterocyclic compounds synthesized from this precursor are pyrido[1,2-a]pyrimidines. The compound 4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is formed by reacting an aminopyrimidine with this compound in the presence of a base. smolecule.com This heterocyclic system is explored for various therapeutic targets. mdpi.comresearchgate.net

Derivative NameCore StructureSynthetic ApproachReference
3-(4-Butoxybenzamido)benzofuran-2-carboxamideBenzofuranAmide coupling nih.gov
3-(4-Butoxybenzoyl)quinolineQuinolineReaction with quinoline encyclopedia.pub
4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamidePyrido[1,2-a]pyrimidineAmide coupling smolecule.com
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylatePyrrole-ThiazoleCondensation with a pyrrolidine (B122466) precursor tandfonline.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding how the chemical structure of a molecule relates to its biological activity or physical properties is crucial for designing new and improved compounds. For derivatives of this compound, SAR studies have provided insights into the roles of the butoxy group and other substituents.

The butoxy group at the para-position of the benzoyl ring significantly influences the physicochemical properties of the derivatives.

Electronic Effects: As an alkoxy group, the butoxy group is electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect generally dominates, increasing the electron density of the aromatic ring. This can modulate the reactivity of the carbonyl group and influence interactions with biological targets.

Lipophilicity: The four-carbon alkyl chain of the butoxy group substantially increases the lipophilicity (a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents) of the molecule compared to smaller methoxy (B1213986) or ethoxy analogues. vulcanchem.com This property is critical for influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, including its ability to cross cell membranes.

Steric Effects: The n-butoxy group introduces steric bulk. While more flexible than a tert-butyl group, its size and conformation can affect how a derivative fits into a binding site on a protein or enzyme. This steric influence can be beneficial, leading to enhanced selectivity or potency, as seen in some antiprotozoal benzamides where larger alkoxy groups like butoxy led to high potency. vulcanchem.com

Physical Properties: In materials science, the length and flexibility of the butoxy chain are important for determining the properties of liquid crystals, influencing the temperature range and type of mesophases formed.

SAR studies on various benzamide series have demonstrated that the nature and position of substituents are critical determinants of biological activity.

In a study of N-benzoyl-2-hydroxybenzamides as antiprotozoal agents, the substituent at the para-position of the benzoyl ring was found to be a key factor for potency. vulcanchem.com High potency was observed for compounds with ethoxy and n-butoxy groups (like N-(4-Butoxybenzoyl)-2-hydroxybenzamide), suggesting that a larger, lipophilic alkyl chain in this position is favorable for activity against the tested parasites. vulcanchem.com

Research on other benzamide derivatives as enzyme inhibitors also highlights the importance of substitution patterns. For example, in a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. Similarly, studies on bis-benzamides as anticancer agents showed that the nature of the substituents at the N- and C-termini of the molecule was crucial for their antiproliferative effects. These studies, while not all directly involving this compound, establish a clear principle: modifying substituents on the benzamide scaffold is a powerful strategy for tuning biological efficacy.

Derivative ClassSubstituent/Structural FeatureObserved Effect on Efficacy/PropertyReference
N-benzoyl-2-hydroxybenzamidesPara-alkoxy group (e.g., n-butoxy)Enhances antiprotozoal potency. vulcanchem.com
Benzamide DerivativesPosition of dimethylamine side chainMarkedly influences AChE/BChE inhibitory activity and selectivity.
Bis-benzamidesN- and C-terminal functional groupsEssential for antiproliferative activity against cancer cells.
Difluorobenzamides3-oxygen linked non-heterocyclic substituents (e.g., isopentyloxy)Confers antimicrobial activity against MRSA.

Applications of 4 Butoxybenzoyl Chloride in Advanced Materials Science Research

Liquid Crystalline Materials and Precursors

The rigid, rod-like nature of the 4-butoxybenzoyl group makes 4-butoxybenzoyl chloride a valuable building block in the field of liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and are the basis for common technologies like liquid crystal displays (LCDs).

Synthesis of Liquid Crystal Monomers and Polymers

This compound is a key reagent in the synthesis of liquid crystal monomers, which are the fundamental units that can be polymerized to form liquid crystal polymers (LCPs). caltech.educaltech.eduresearchgate.netzeusinc.commedcraveebooks.com These polymers can be designed to have specific thermal and optical properties. For instance, it is used in the creation of side-chain liquid crystalline polymers (SCLCPs), where the liquid crystalline mesogens are attached to a flexible polymer backbone. dtic.mil

One common synthetic route involves the reaction of this compound with dihydroxy- or aminohydroxy- compounds to create a mesogenic core. This core can then be further modified or polymerized. For example, it can be reacted with 2,5-dihydroxybenzaldehyde (B135720) to form a precursor that is subsequently attached to a polymer backbone. caltech.educaltech.eduresearchgate.net The length of the alkoxy chain, in this case, the butoxy group, plays a crucial role in determining the mesophase behavior and transition temperatures of the resulting liquid crystal. dtic.mil

The synthesis of these materials often involves multi-step processes. A typical procedure might include the conversion of 4-butoxybenzoic acid to this compound using a reagent like thionyl chloride (SOCl₂). caltech.educaltech.eduresearchgate.net This is followed by an esterification reaction with a suitable diol in the presence of a base like pyridine (B92270). caltech.educaltech.eduresearchgate.net The resulting monomer can then be polymerized through various techniques, including ring-opening metathesis polymerization. dtic.mil

In a specific example, this compound was used to synthesize bis(2-([4-Butoxy benzoyl]oxy)ethyl) terephthalate (B1205515) (BBET) from bis(2-hydroxyethyl) terephthalate (BHET), a product derived from the glycolysis of polyethylene (B3416737) terephthalate (PET). mdpi.comresearchgate.net This demonstrates a value-added application for recycled PET waste. The resulting BBET was investigated as an additive in polyurethane adhesives. mdpi.com

Table 1: Examples of Liquid Crystal Precursors Synthesized with this compound

Precursor/Monomer NameReactantsApplication
2,5-di(4-butoxybenzoate)-benzaldehydeThis compound, 2,5-dihydroxybenzaldehydePrecursor for liquid crystal side-group mesogens caltech.educaltech.eduresearchgate.net
bis(2-([4-Butoxy benzoyl]oxy)ethyl) terephthalate (BBET)This compound, bis(2-hydroxyethyl) terephthalate (BHET)Additive for polyurethane adhesives mdpi.comresearchgate.net
Laterally Substituted SCLCP MonomersThis compound, various dihydroxy naphthalene (B1677914) derivativesStudy of structure-property relationships in SCLCPs dtic.mil

Investigation of Electro-Optical Properties in Liquid Crystal Systems

The electro-optical properties of liquid crystal systems are fundamental to their application in display technologies. novapublishers.comscholarsresearchlibrary.combibliotekanauki.pl These properties, such as birefringence, dielectric anisotropy, and switching behavior, are directly influenced by the molecular structure of the liquid crystal monomers. scholarsresearchlibrary.com The incorporation of the 4-butoxybenzoyl moiety can affect the polarizability and dipole moment of the molecule, which in turn influences how the liquid crystal aligns in an electric field. novapublishers.com

Research in this area involves the synthesis of novel liquid crystal materials containing the 4-butoxybenzoyl group and the subsequent characterization of their electro-optical response. kisti.re.kr This includes measuring parameters like threshold voltage, response times (rise and decay times), and contrast ratio. mdpi.com By systematically varying the structure of the liquid crystal molecules, for example, by changing the length of the alkoxy chain or modifying other parts of the mesogenic core, researchers can tune the electro-optical properties to meet the demands of specific applications. dtic.milmdpi.com

Orientation Behavior and Polymer Film Applications

The alignment of liquid crystal molecules on a surface is critical for the functioning of many liquid crystal devices. Polymer films are often used as alignment layers to control the orientation of the liquid crystal molecules. mdpi.commdpi.com The chemical structure of these polymer films plays a significant role in determining whether the liquid crystal molecules align parallel (planar) or perpendicular (vertical) to the surface. mdpi.commdpi.com

Polymers functionalized with groups derived from this compound can be used to create these orientation layers. The interactions between the polymer surface and the liquid crystal molecules, such as van der Waals forces and π-π stacking, dictate the alignment behavior. mdpi.com Research has shown that the chemical similarity between the orientation layer and the liquid crystal molecules can be advantageous for achieving a desired orientation. mdpi.com For example, polystyrene-based polymers with side chains containing structures similar to liquid crystal precursors have been synthesized and their liquid crystal orientation behavior studied. mdpi.commdpi.com

Polymer Chemistry and Engineering

Beyond liquid crystals, this compound is a valuable monomer and functionalizing agent in the broader field of polymer chemistry and engineering. Its reactivity allows for its incorporation into a variety of polymer backbones, leading to the development of materials with tailored properties.

Development of Functional Polymers and Copolymers

Functional polymers are macromolecules that possess specific chemical groups that impart desired functionalities. rsc.orgnih.govbeilstein-journals.org this compound can be used to introduce the butoxybenzoyl group into a polymer structure, which can influence properties such as solubility, thermal stability, and reactivity. rsc.orgnih.gov

One approach to creating functional polymers is through post-polymerization modification, where a pre-formed polymer is chemically altered. rsc.orgnih.gov Alternatively, functional monomers can be copolymerized with other monomers to create copolymers with a combination of properties. beilstein-journals.org The use of this compound in such syntheses allows for the precise introduction of the butoxybenzoyl moiety.

Application in Ion Exchange Resins and Photoresist Polymers

While direct and extensive research on the application of this compound in ion exchange resins and photoresist polymers is not widely documented in the provided search results, the chemical functionalities present in its derivatives suggest potential utility in these areas.

Ion Exchange Resins: Ion exchange resins are polymers that contain charged functional groups capable of exchanging ions with the surrounding solution. snowate.comdupont.comsoci.org These resins are typically styrenic or acrylic polymers with functional groups like sulfonic acid (-SO3H) or quaternary ammonium (B1175870) groups. snowate.comsoci.org While this compound itself is not an ionic species, polymers derived from it could potentially be modified to introduce ionic functionalities, making them suitable for ion exchange applications. For example, a polymer containing the butoxybenzoyl group could be sulfonated or otherwise functionalized to create an ion exchange resin.

Photoresist Polymers: Photoresists are light-sensitive materials used in photolithography to create patterns on a substrate. allresist.combuffalo.edu They are typically composed of a polymer resin, a photosensitive compound, and a solvent. allresist.com The properties of the polymer, such as its solubility and thermal stability, are crucial for the performance of the photoresist. nih.gov Acrylate-based polymers are often used in photoresist formulations. nih.gov It is conceivable that copolymers incorporating monomers derived from this compound could be developed for photoresist applications, where the butoxybenzoyl group could potentially enhance properties like etch resistance or adhesion. For instance, oxime derivatives containing a butoxybenzoyl group have been explored for use in photopolymerizable compositions. googleapis.com

Use in Conductive Polymers and Coupling Agents

The role of this compound in the field of conductive polymers is primarily as a precursor for modifying monomers to create polymers with specific functionalities. Conductive polymers, or intrinsically conducting polymers (ICPs), are organic polymers that possess the electrical and optical properties of metals or semiconductors while retaining the mechanical properties and processing advantages of polymers. frontiersin.orgfrontiersin.org

Research has demonstrated the use of this compound in the synthesis of novel conjugated polymers. researchgate.net In one specific pathway, it is used as a reactant to create a substituted N-benzoyl-2-ethynylpyridinium chloride monomer. researchgate.net This monomer, containing the 4-butoxybenzoyl group, can then undergo linear polymerization. The process yields a polymer with a conjugated polyene backbone, which is essential for electrical conductivity. researchgate.net The presence of the butoxy group can also enhance the solubility and processability of the resulting polymer, which are often major challenges in the practical application of conductive polymers.

While not a classical coupling agent in the vein of silanes, the incorporation of the 4-butoxybenzoyl moiety into a polymer structure can improve its interfacial properties. The butoxy group, being a non-polar alkyl chain, can enhance the compatibility of the polymer with other organic materials or non-polar matrices in a composite material. This modification can lead to better dispersion and adhesion, functions that are conceptually similar to the role of a coupling agent in bridging the interface between dissimilar materials.

Advanced Chemical Intermediate in Specialized Syntheses

The reactivity of the acyl chloride group makes this compound a valuable building block for introducing the 4-butoxybenzoyl moiety into more complex molecules. ontosight.ai This has been leveraged in diverse fields, including pharmaceuticals, agrochemicals, and optoelectronics.

Precursor in Pharmaceutical Research and Drug Discovery

In pharmaceutical research, this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic activity. A significant area of research is in the development of new antiprotozoal drugs to combat diseases like malaria and leishmaniasis. nih.gov

Researchers have synthesized a series of N-benzoyl-2-hydroxybenzamides to screen for activity against various parasites. nih.gov In this synthesis, this compound is reacted with salicylamide, typically in refluxing pyridine, to produce the target compound N-(4-Butoxybenzoyl)-2-hydroxybenzamide. nih.gov This specific compound was part of a library created to identify new chemical scaffolds for drug development. nih.gov The 4-butoxy substitution on the benzoyl ring is a critical part of the structure-activity relationship studies, where variations in this group help to optimize the compound's efficacy and pharmacological profile. nih.gov

Table 1: Synthesis of an Antiprotozoal Precursor using this compound
Reactant 1Reactant 2Key ConditionProductResearch Area
This compoundSalicylamideRefluxing PyridineN-(4-Butoxybenzoyl)-2-hydroxybenzamideAntiprotozoal Drug Discovery nih.gov

Synthetic Intermediate for Agrochemicals

The application of this compound extends to the synthesis of potential agrochemicals. ontosight.aismolecule.com Benzoyl chloride and its derivatives are known precursors for various pesticides and herbicides. vynova-group.com The this compound intermediate can be used to synthesize molecules like benzoylurea (B1208200) insecticides, which act as insect growth regulators by disrupting chitin (B13524) synthesis. ontosight.ai The incorporation of the butoxy group can modulate the lipophilicity of the final molecule, a key parameter that affects its absorption, translocation, and activity in target pests or plants. While specific commercial agrochemicals derived directly from this compound are not extensively detailed in public research, its utility as a building block for creating such compounds is well-established based on the known synthesis pathways for active agrochemical classes. ontosight.aismolecule.com

Role in the Synthesis of Optoelectronic Materials

In the field of optoelectronics, which involves devices that source, detect, and control light, this compound is used to create novel photoluminescent polymers. researchgate.netrsc.org These materials are central to the development of technologies like organic light-emitting diodes (OLEDs) and optical sensors. pkusz.edu.cn

Research has shown that this compound is a key reactant in forming monomers for polymers that exhibit significant photoluminescence. researchgate.net Specifically, the polymerization of a monomer synthesized using this compound resulted in a conjugated polymer whose structure was confirmed by various instrumental methods. researchgate.net This polymer demonstrated distinct photoluminescent properties, a crucial characteristic for optoelectronic applications. researchgate.netrsc.org The ability to incorporate specific side groups like the N-(4-n-butoxybenzoyl-2-ethynylpyridinium) substituent allows for the fine-tuning of the material's electronic and optical properties. researchgate.net

Table 2: Photoluminescence Data of a Polymer Synthesized with a this compound-Derived Monomer
Polymer StructureEmission Peak 1Emission Peak 2Reference
Conjugated polyene with N-(4-n-butoxybenzoyl-2-ethynylpyridinium) substituent575 nm630 nm researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-Butoxybenzoyl chloride. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of this compound are governed by its molecular orbitals (MOs), which arise from the combination of the atomic orbitals of its constituent atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's behavior in chemical reactions.

In this compound, the HOMO is expected to be a π-type orbital with significant contributions from the benzene (B151609) ring and the oxygen atom of the butoxy group. The lone pairs on the oxygen atom mix with the aromatic π-system, raising the energy of the HOMO. This is a common feature in alkoxybenzenes like anisole (B1667542), where the oxygen atom donates electron density to the ring. acs.orguwosh.edu The LUMO, conversely, is anticipated to be a π* orbital localized primarily on the benzoyl chloride moiety, specifically on the carbonyl group and the benzene ring. The electron-withdrawing nature of the acyl chloride group lowers the energy of this orbital, making the carbonyl carbon highly electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. The presence of the electron-donating butoxy group and the electron-withdrawing benzoyl chloride group on the same aromatic ring leads to a push-pull electronic effect, which tends to decrease the HOMO-LUMO gap compared to unsubstituted benzoyl chloride or butoxybenzene.

Table 1: Representative Calculated Properties for Anisole and Benzoyl Chloride (as proxies for the fragments of this compound)

PropertyAnisole (MP2/6-311+G*) acs.orgBenzoyl Chloride (HF/6-31G(d)) researchgate.net
C(aromatic)-O Bond Length (Å)1.366N/A
O-C(alkyl) Bond Length (Å)1.420N/A
C-O-C Bond Angle (°)116.9N/A
C=O Bond Length (Å)N/A~1.18
C-Cl Bond Length (Å)N/A~1.79
Rotational Barrier (C(aromatic)-O) (kJ/mol)6.07N/A

Note: These values are for the parent compounds and serve as an approximation for the corresponding fragments in this compound. The actual values in the combined molecule will be influenced by the electronic interplay between the two functional groups.

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable mechanistic insights. For this compound, the carbonyl carbon of the acyl chloride group is the most electrophilic center, making it highly susceptible to nucleophilic attack. This is due to the strong polarization of the C=O bond and the electron-withdrawing effect of the chlorine atom. savemyexams.com

The butoxy group, being an ortho-, para-directing activator, influences the reactivity of the benzene ring towards electrophilic substitution. However, the primary reactivity of this compound is dominated by the acyl chloride functionality. The butoxy group's electron-donating nature increases the electron density on the carbonyl oxygen, but more significantly, it enhances the stability of the transition state during nucleophilic acyl substitution. This is because the electron-donating group can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state.

Studies on the hydrolysis of substituted benzoyl chlorides have shown that electron-donating groups in the para position, such as methoxy (B1213986) (analogous to butoxy), can accelerate the reaction rate. researchgate.net This is consistent with the Hammett equation, where para-alkoxy groups have negative σ values, indicating an increase in reaction rate for reactions favored by electron donation. wikipedia.org Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzoyl chloride.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. youtube.comdrexel.edu

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the butoxy group and the bond connecting the butoxy group to the benzene ring. The n-butyl chain can adopt various conformations, with the anti-staggered arrangement being generally the most stable to minimize steric hindrance. byjus.compharmaguideline.comunacademy.com

The rotation around the C(aromatic)-O bond is also a key conformational feature. In anisole, the planar conformation where the methyl group is in the plane of the benzene ring is the most stable. cdnsciencepub.com By analogy, the C-O-C-C chain of the butoxy group in this compound is expected to prefer a conformation where the initial part of the chain lies in or near the plane of the benzene ring to maximize π-conjugation. The barrier to rotation around this bond in anisole has been computationally determined to be around 6 kJ/mol. cdnsciencepub.com

In a reaction medium, this compound will engage in various intermolecular interactions that can influence its reactivity. In non-polar solvents, the dominant interactions will be van der Waals forces. In polar aprotic solvents, dipole-dipole interactions between the solvent and the polar C=O and C-Cl bonds of the benzoyl chloride moiety will be significant.

In protic solvents, such as alcohols or water, hydrogen bonding can occur between the solvent molecules and the oxygen atom of the butoxy group, as well as the carbonyl oxygen. acs.org These interactions can play a crucial role in stabilizing the transition state of reactions, such as hydrolysis or alcoholysis. For instance, in the hydrolysis of acyl chlorides, water molecules not only act as nucleophiles but also as proton transfer agents to stabilize the intermediates. docbrown.infoyoutube.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for the detailed characterization of transition states and intermediates, providing a deeper understanding of reaction mechanisms.

The most characteristic reaction of this compound is nucleophilic acyl substitution. chemistrysteps.comlibretexts.org The generally accepted mechanism for this reaction involves a two-step addition-elimination process. docbrown.infochemistrysteps.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step. The transition state for this step involves the partial formation of the new bond with the nucleophile and the partial breaking of the C=O π-bond. libretexts.org The geometry of this transition state is crucial for determining the reaction rate.

Elimination: The tetrahedral intermediate is generally unstable and collapses by expelling the leaving group, in this case, the chloride ion. The C=O double bond is reformed in this step.

Computational studies on the hydrolysis of benzoyl chloride and related compounds have provided detailed insights into the energetics of this pathway. researchgate.net The presence of the electron-donating butoxy group is expected to stabilize the transition state of the nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted benzoyl chloride. This stabilization arises from the resonance donation of the butoxy group's lone pair electrons, which can delocalize the developing positive charge on the carbonyl carbon in the transition state.

Safety and Environmental Considerations in Advanced Research Settings

Hazard Assessment in Research and Development

A thorough hazard assessment is the foundation of safely working with 4-butoxybenzoyl chloride. This involves a detailed understanding of its reactivity and potential health effects upon exposure.

Corrosivity and Irritancy

This compound is classified as a corrosive substance. fishersci.es Contact with skin and eyes can cause severe burns and damage. fishersci.esnih.gov The compound's reactivity, particularly with moisture, can lead to the release of hydrogen chloride, which is also corrosive. ontosight.ai It is designated as Skin Corrosion/Irritation Category 1B, indicating its potential to cause significant tissue damage upon contact. fishersci.es

Respiratory and Dermal Exposure Concerns

Exposure to this compound can occur through both inhalation and skin contact. sigmaaldrich.com Inhalation of its vapors or mists may cause respiratory irritation. nih.gov The substance is a lachrymator, meaning it can cause tearing. sigmaaldrich.com Prolonged or repeated exposure can lead to more severe health issues. While dermal contact is a primary concern for many chemicals used in laboratory settings, the potential for respiratory effects from aerosols or vapors of this compound necessitates specific precautions. nih.gov

Safe Handling Protocols and Best Practices in Laboratories

To mitigate the risks identified in the hazard assessment, laboratories must implement and enforce stringent safe handling protocols.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is mandatory when handling this compound. This includes:

Gloves: Impervious gloves are necessary to prevent skin contact. spectrumchemical.com

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and vapors. fishersci.esspectrumchemical.com

Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing. spectrumchemical.comnj.gov

PPE RequirementDescription
Hand Protection Impervious gloves
Eye/Face Protection Safety goggles or face shield
Skin and Body Protection Protective clothing

Waste Management and Environmental Impact Mitigation

Proper disposal of this compound and contaminated materials is essential to protect the environment. Waste should be collected in suitable, closed containers and disposed of in accordance with local, regional, and national regulations. spectrumchemical.com Due to its reactivity with water, it is important to prevent the compound from entering drains or water systems. fishersci.com Spills should be absorbed with an inert material and collected for proper disposal. thermofisher.com

Disposal of Chemical Waste

The disposal of this compound and its associated waste must be managed in accordance with local, regional, and national hazardous waste regulations. fishersci.com Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste. fishersci.com

Waste containing this compound should be considered hazardous. fishersci.com It is crucial to collect this waste in suitable, closed containers that are properly labeled for disposal. fishersci.comfishersci.com These containers should be stored in a designated, well-ventilated area, away from incompatible materials, particularly water and moisture. fishersci.com

Contaminated materials, such as absorbent pads used for spills, and empty containers must also be treated as hazardous waste and disposed of through an approved waste disposal plant. fishersci.comthermofisher.com It is imperative not to flush this compound or its residues into surface water or sanitary sewer systems. fishersci.com

Ecological Considerations and Release Prevention

Preventing the release of this compound into the environment is a primary concern. fishersci.es The substance should not be allowed to contaminate ground water systems, and measures should be in place to prevent it from entering drains. fishersci.comcarlroth.com

Emergency Procedures and First Aid Protocols

In the event of exposure to this compound, immediate and specific first aid measures are required. It is essential to show the safety data sheet to the attending medical professional. thermofisher.comfishersci.es

General Advice: Immediate medical attention is required in all cases of significant exposure. thermofisher.com

If Inhaled: The individual should be moved to fresh air immediately. thermofisher.com If breathing has stopped or is irregular, artificial respiration should be administered. thermofisher.comcarlroth.com A pocket mask with a one-way valve or other proper respiratory medical device should be used, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled. fishersci.comthermofisher.com The person should be kept at rest in a position comfortable for breathing, and a poison control center or doctor should be called immediately. fishersci.comfishersci.com

If on Skin: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water or shower for at least 15 minutes. fishersci.comthermofisher.com A physician should be called immediately as untreated corrosive injuries can be difficult to heal. carlroth.com Contaminated clothing must be washed before reuse. fishersci.comthermofisher.com

If in Eyes: Rinse the eyes cautiously with water for several minutes, including under the eyelids. fishersci.comthermofisher.com If present and easy to do, remove contact lenses and continue rinsing for at least 15 minutes. fishersci.comthermofisher.com Immediate medical attention is required. thermofisher.com

If Swallowed: Do NOT induce vomiting. fishersci.comthermofisher.com The mouth should be rinsed with water. thermofisher.comcarlroth.com Never give anything by mouth to an unconscious person. thermofisher.com A physician or poison control center should be called immediately. thermofisher.com There is a danger of perforation of the esophagus and stomach due to the strong corrosive effects. carlroth.com

Q & A

Q. What are the standard laboratory synthesis methods for 4-Butoxybenzoyl chloride?

Methodological Answer: this compound is typically synthesized via the reaction of 4-butoxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A stepwise approach includes:

Anhydrous Conditions : Conduct the reaction under inert gas (e.g., nitrogen) to prevent hydrolysis .

Reagent Proportions : Use a 1:2 molar ratio of 4-butoxybenzoic acid to SOCl₂ for complete conversion.

Purification : Remove excess SOCl₂ by distillation under reduced pressure. The product is isolated via vacuum distillation or recrystallization in anhydrous solvents (e.g., dry hexane).

Characterization : Confirm purity via FT-IR (C=O stretch ~1760 cm⁻¹) and ¹H NMR (δ 0.9–1.7 ppm for butoxy chain protons) .

Q. Table 1: Comparison of Chlorinating Agents

ReagentReaction TimeYield (%)Byproducts
SOCl₂4–6 hours85–90SO₂, HCl
PCl₅2–3 hours75–80POCl₃, HCl

Q. How should researchers safely handle and store this compound to prevent decomposition?

Methodological Answer: this compound is moisture-sensitive and corrosive. Key protocols include:

  • Storage : Use airtight, corrosion-resistant containers (e.g., amber glass or PTFE-lined caps) under inert gas (argon). Store at 2–8°C away from oxidizers and moisture .
  • Handling :
    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles .
    • Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation.
    • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose as hazardous waste .

Q. Table 2: Stability Under Storage Conditions

ConditionDecomposition RateMajor Byproducts
Dry, inert, 4°C<1% per monthNone detected
Humid (RH >60%)~10% per week4-Butoxybenzoic acid

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., [M]⁺ at m/z 212) and fragmentation patterns .
  • NMR Spectroscopy :
    • ¹³C NMR: Carbonyl carbon (C=O) appears at ~170 ppm; butoxy chain carbons at 22–70 ppm.
    • ¹H NMR: Aromatic protons (δ 6.8–7.9 ppm) and butoxy -CH₂- (δ 1.0–1.7 ppm).
  • FT-IR : Confirm acyl chloride functionality (C=O stretch at ~1760 cm⁻¹, C-Cl at ~550 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the reaction kinetics of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Kinetics depend on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.
  • Nucleophile Strength : Primary amines (e.g., ethylamine) react faster than alcohols due to higher basicity .
  • Temperature : Arrhenius plots show a 2–3x rate increase per 10°C rise (activation energy ~50 kJ/mol).

Q. Experimental Design :

Conduct pseudo-first-order kinetics under varying [nucleophile] and temperatures.

Monitor progress via HPLC or in situ IR.

Q. How can researchers address discrepancies in experimental data when studying the stability of this compound under varying conditions?

Methodological Answer: Discrepancies often arise from:

  • Inconsistent Storage : Variations in humidity or temperature during storage .
  • Analytical Interference : Hydrolysis byproducts (e.g., 4-butoxybenzoic acid) may co-elute in chromatography.

Q. Mitigation Strategies :

  • Systematic Replication : Repeat experiments with controlled storage parameters (see Table 2).
  • Blinded Analysis : Use independent analysts to interpret NMR/MS data to reduce bias .
  • Meta-Analysis : Apply Cochrane systematic review principles to aggregate data from multiple studies .

Q. What methodological considerations are critical when designing in vitro studies to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer: Key considerations include:

  • Compound Integrity : Pre-screen derivatives via LC-MS to confirm purity (>98%) and stability in assay buffers .
  • Dose-Response Design : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC₅₀ values.
  • Controls : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., aspirin for COX assays).
  • Blinding : Assign treatment groups randomly and blind analysts to reduce observation bias .

Q. Table 3: Example In Vitro Assay Parameters

ParameterOptimal Range
Incubation Time30–120 minutes
Temperature37°C (physiological)
Solvent Concentration≤0.1% DMSO

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzoyl chloride
Reactant of Route 2
4-Butoxybenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.